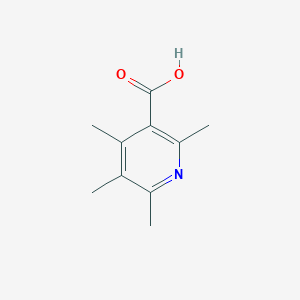Tetramethylpyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17699771
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 2,4,5,6-tetramethylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO2/c1-5-6(2)9(10(12)13)8(4)11-7(5)3/h1-4H3,(H,12,13) |
| Standard InChI Key | JIESNLNRFFHHBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(N=C1C)C)C(=O)O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
TMPCA (IUPAC name: 2,4,5,6-tetramethylpyridine-3-carboxylic acid) has the molecular formula CHNO and a molar mass of 191.23 g/mol. The pyridine ring’s nitrogen atom at position 1 creates electron-withdrawing effects, while methyl groups at positions 2, 4, 5, and 6 introduce steric hindrance and modulate electronic density. The carboxylic acid group at position 3 enables hydrogen bonding and salt formation, critical for solubility and intermolecular interactions .
Table 1: Key Structural Features of TMPCA
| Feature | Description |
|---|---|
| Core structure | Pyridine ring with four methyl groups and a carboxylic acid substituent |
| Electron distribution | Nitrogen-induced electron deficiency; methyl groups donate electron density |
| Hydrogen bonding | Carboxylic acid acts as a strong hydrogen bond donor and acceptor |
| Stereoelectronic effects | Methyl groups hinder rotation, stabilizing specific conformations |
Synthetic Methodologies
Table 2: Comparative Synthetic Approaches
| Method | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Oxidation of TMP | KMnO, HSO, 80°C | 40–55 | Over-oxidation; poor regioselectivity |
| Coupling-activation | HBTU, DMF, DIEA, rt → 45°C | 60–75 | Requires pre-functionalized precursors |
| Hydrolysis of nitriles | HCl (aq), reflux, 12 h | 70–85 | Limited substrate availability |
Physicochemical Properties
Solubility and Acidity
The carboxylic acid group confers pH-dependent solubility. In aqueous solutions, TMPCA exhibits a pK of approximately 2.8–3.1, comparable to benzoic acid derivatives . Methyl groups enhance lipophilicity, reducing water solubility but improving organic solvent compatibility (e.g., dichloromethane, DMF).
Spectroscopic Characterization
-
NMR: H NMR spectra (CDCl) show distinct signals for methyl groups (δ 1.8–2.2 ppm) and the pyridine proton (δ 8.1–8.3 ppm). The carboxylic acid proton appears as a broad singlet at δ 12.5–13.0 ppm .
-
IR: Strong absorption bands at 1700–1720 cm (C=O stretch) and 2500–3300 cm (O-H stretch) confirm the carboxylic acid group.
Applications in Drug Discovery and Material Science
Coordination Chemistry
The carboxylate anion of TMPCA acts as a bidentate ligand, forming stable complexes with transition metals. For instance, copper(II) complexes of TMPCA exhibit catalytic activity in oxidation reactions, leveraging the pyridine nitrogen’s Lewis basicity .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields and regioselectivity issues. Advances in catalytic C-H activation or enzymatic functionalization could streamline TMPCA production.
Expanding Biological Profiling
While computational studies predict favorable ADMET properties, empirical data on TMPCA’s toxicity, bioavailability, and metabolic stability are lacking. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume